4-Methoxy-N-[4-(3-methoxy-pyrazin-2-ylsulfamoyl)-phenyl]-benzamide
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Overview
Description
4-Methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide is a complex organic compound with a molecular formula of C20H19N5O5S. It is known for its unique structure, which includes a methoxy group, a pyrazinyl group, and a sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
4-Methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and signaling pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide
- N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide
Uniqueness
4-Methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N4O5S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-methoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C19H18N4O5S/c1-27-15-7-3-13(4-8-15)18(24)22-14-5-9-16(10-6-14)29(25,26)23-17-19(28-2)21-12-11-20-17/h3-12H,1-2H3,(H,20,23)(H,22,24) |
InChI Key |
BIJYPYKUSFUYCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC |
Origin of Product |
United States |
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